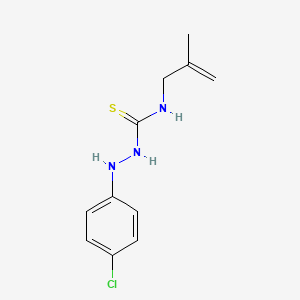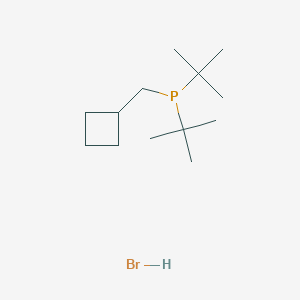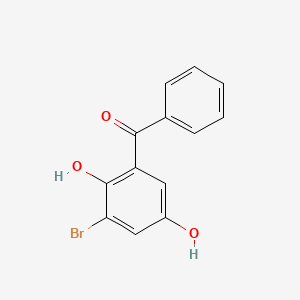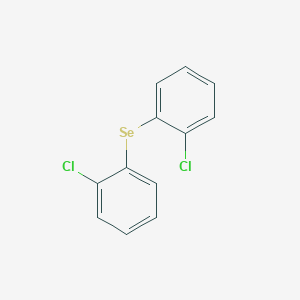
1-Chloro-2-(2-chlorophenyl)selanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(2-chlorophenyl)selanylbenzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-chlorophenyl)selanylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenylselenol with 1-chloro-2-iodobenzene in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-(2-chlorophenyl)selanylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium-containing compounds.
Substitution: Benzene derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
1-Chloro-2-(2-chlorophenyl)selanylbenzene has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-chloro-2-(2-chlorophenyl)selanylbenzene involves its interaction with molecular targets through the selenium atom. The selenium atom can undergo redox reactions, influencing various biochemical pathways. The compound may also interact with cellular proteins and enzymes, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Chloro-2-(2-chlorophenyl)diselenide: Contains a diselenide bond instead of a single selenium atom.
1-Chloro-2-(2-chlorophenyl)tellanylbenzene: Contains a tellurium atom instead of selenium.
1-Chloro-2-(2-chlorophenyl)thioether: Contains a sulfur atom instead of selenium.
Uniqueness: 1-Chloro-2-(2-chlorophenyl)selanylbenzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium’s ability to undergo redox reactions and form stable compounds makes it valuable in various applications, distinguishing it from similar compounds containing sulfur or tellurium.
Propriétés
Numéro CAS |
116929-15-8 |
|---|---|
Formule moléculaire |
C12H8Cl2Se |
Poids moléculaire |
302.1 g/mol |
Nom IUPAC |
1-chloro-2-(2-chlorophenyl)selanylbenzene |
InChI |
InChI=1S/C12H8Cl2Se/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |
Clé InChI |
YYYHAXIKLYPYBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)Cl)[Se]C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


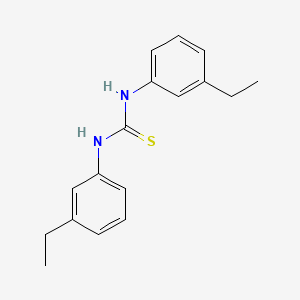

![6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine](/img/structure/B14290187.png)
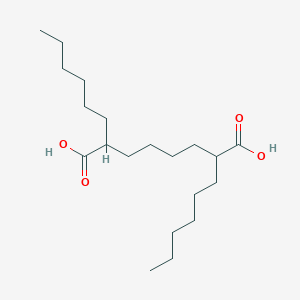

![2,4,8-Trihydroxy-1a,6,8b-trimethyl-1,1a,5,6,8b,9,10,10a-octahydro-3H-cyclopropa[7,8]phenanthro[3,2-b]furan-3-one](/img/structure/B14290211.png)
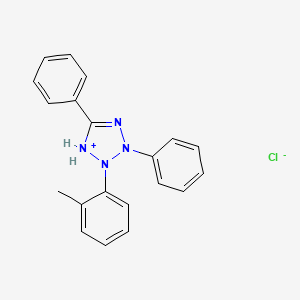
![1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one](/img/structure/B14290225.png)
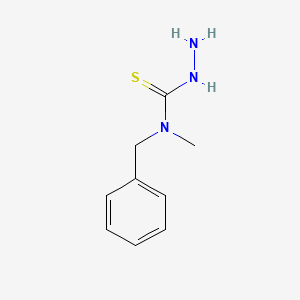
![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14290234.png)
![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)
